

Introduction: The Role of Saturated Heterocycles in Modern Drug Design

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Compound of Interest

Compound Name: Ethyl tetrahydropyran-4-ylacetate

Cat. No.: B010011

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The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.^{[1][2]} As a saturated six-membered oxygen-containing heterocycle, the THP ring often serves as a bioisosteric replacement for more metabolically labile or lipophilic groups, enhancing properties such as aqueous solubility, metabolic stability, and cell permeability.^[1] (Tetrahydropyran-4-yl)acetic acid ethyl ester, the subject of this guide, is a key building block that provides researchers with a versatile entry point into this valuable chemical space.

This document serves as a technical guide for scientists and researchers, offering a comprehensive overview of the core properties, synthesis, and practical applications of (Tetrahydropyran-4-yl)acetic acid ethyl ester. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and reliability in the laboratory setting.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. (Tetrahydropyran-4-yl)acetic acid ethyl ester is a colorless to light yellow liquid, a characteristic that is important for visual inspection of purity.^[3] ^[4] Its stability under standard conditions and moderate polarity make it a tractable intermediate in a variety of reaction schemes.^[3]

Identity and Physical Data

The key identifying and physical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	103260-44-2	[3] [4] [5]
Molecular Formula	C ₉ H ₁₆ O ₃	[3] [5]
Molecular Weight	172.22 g/mol	[5]
Appearance	Colorless to light yellow liquid	[3] [4]
Boiling Point	73-75 °C @ 0.2 mmHg	[4]
Density	1.0268 g/cm ³ @ 13.4 °C	[4]
Refractive Index	1.4572 @ 13.4 °C	[4]
Storage	Inert atmosphere, Room Temperature	[4]

Spectroscopic Signature

While specific spectra are batch-dependent, the expected analytical data provides a benchmark for structural confirmation.

- Mass Spectrometry (MS): The expected mass-to-charge ratio ([M+H]⁺) for the protonated molecule is m/z 173.2, which is a primary indicator of successful synthesis.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR):
 - ¹H NMR: The spectrum would characteristically show a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1 ppm), and a series of multiplets for the protons on the tetrahydropyran ring and the adjacent methylene group.
 - ¹³C NMR: Key signals would include the carbonyl carbon of the ester (~172 ppm), the O-CH₂ of the ester (~60 ppm), the C-O carbons of the THP ring (~67 ppm), and the remaining aliphatic carbons.

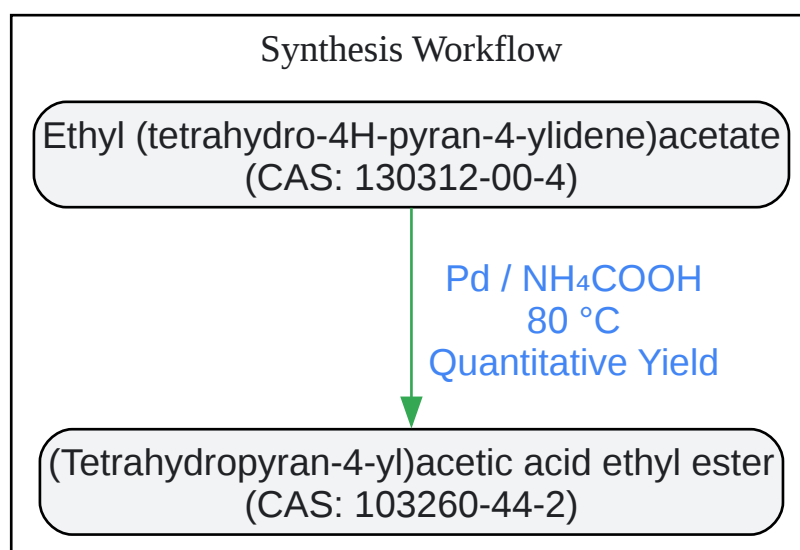
Synthesis and Reaction Mechanisms

The synthesis of (Tetrahydropyran-4-yl)acetic acid ethyl ester is most efficiently achieved through the reduction of its unsaturated precursor, ethyl (tetrahydro-4H-pyran-4-ylidene)acetate. This transformation is a cornerstone for accessing the saturated THP core.

Recommended Synthetic Protocol: Catalytic Hydrogenation

The established method involves the catalytic hydrogenation of the exocyclic double bond of ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.^[4] This reaction is highly efficient and typically proceeds to completion, often yielding a quantitative conversion.^[4]

Causality Behind Experimental Choice: The use of a palladium catalyst (Pd) with ammonium formate (NH₄COOH) as a hydrogen source represents a classic example of transfer hydrogenation. This method is often preferred over using gaseous hydrogen for its operational simplicity and safety. The reaction is run at an elevated temperature (80 °C) to ensure a sufficient rate of reaction.^[4]



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Caption: Catalytic transfer hydrogenation for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.

- **Reactor Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (1.0 eq).
- **Reagent Addition:** Add a suitable solvent (e.g., ethanol) followed by ammonium formate (NH_4COOH , ~3-5 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).
- **Reaction Execution:** Heat the reaction mixture to 80 °C and stir vigorously.
- **Monitoring (Self-Validation):** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates conversion. The reaction is typically complete within 2-4 hours.
- **Workup and Isolation:** Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel if necessary, though the crude product is often of high purity.^[4]
- **Confirmation:** Confirm the identity and purity of the colorless oily product via MS and NMR spectroscopy, comparing the data to the expected spectroscopic signatures.^[4] A quantitative yield (100%) has been reported for this procedure.^[4]

Applications in Drug Discovery

The title compound is more than a simple chemical; it is an enabling tool for the construction of complex, biologically active molecules.^[2]

A Scaffold for Bioactive Molecules

The tetrahydropyran ring is a common feature in numerous natural products and synthetic drugs.[2] Its incorporation can improve pharmacokinetic properties. The ester functionality of (Tetrahydropyran-4-yl)acetic acid ethyl ester allows for straightforward chemical modifications:

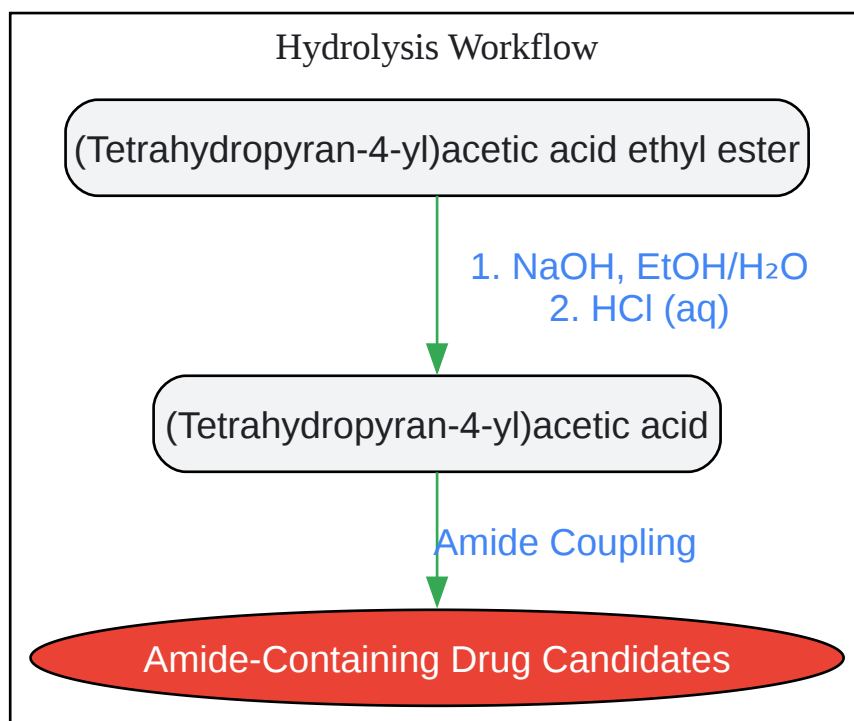
- **Amide Coupling:** The ester can be hydrolyzed to the corresponding carboxylic acid, (Tetrahydropyran-4-yl)acetic acid. This acid is a versatile intermediate for amide bond formation, a crucial linkage in many pharmaceuticals.
- **Prodrug Strategies:** Carboxylic acids in drugs can sometimes lead to poor membrane permeability due to their charge at physiological pH.[6] The ethyl ester can act as a prodrug, masking the polar carboxylic acid group to facilitate absorption. In vivo, endogenous esterase enzymes cleave the ester to release the active carboxylic acid drug.[6]

Protocol for Ester Hydrolysis (Saponification)

This protocol describes the conversion of the title compound to its corresponding carboxylic acid, a key intermediate for further derivatization.

- **Setup:** Dissolve (Tetrahydropyran-4-yl)acetic acid ethyl ester (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
- **Reagent Addition:** Add an aqueous solution of sodium hydroxide (NaOH, ~1.5-2.0 eq).
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.
- **Workup:** Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
- **Acidification (Self-Validation):** Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a concentrated acid like hydrochloric acid (HCl). The formation of a precipitate or an oil indicates the successful formation of the less water-soluble carboxylic acid.
- **Isolation:** Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

- Confirmation: The product, Tetrahydropyranyl-4-acetic acid, can be confirmed by spectroscopic methods. The disappearance of the ethyl ester signals in NMR and the appearance of a broad carboxylic acid proton signal are key indicators.



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Caption: Hydrolysis of the ester to the carboxylic acid for further functionalization.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

- Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid contact with skin and eyes.[7][8]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The compound should be stored under an inert atmosphere at room temperature.[4]

- Hazards: The compound is considered an irritant.[4] Risk statements include irritation to eyes, respiratory system, and skin.[4] In case of contact, rinse the affected area thoroughly with water.[7]

References

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